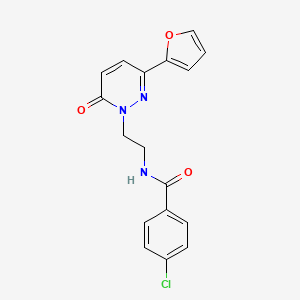![molecular formula C18H17ClN2O3 B2844245 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921835-27-0](/img/structure/B2844245.png)
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a complex structure. Benzamides are a class of compounds containing a benzoyl group (C6H5C(O)) attached to an amide group (NH2). They are known for their diverse biological activities and are used in a variety of medicinal chemistry applications .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from simpler building blocks. The exact synthesis route would depend on the specific functional groups present in the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the amide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex heterocyclic structures, like the one , often undergo studies focusing on their synthesis and structural characterization. For instance, studies on the synthesis of novel analogs featuring pyrazole and benzoxazole derivatives demonstrate the ongoing interest in developing new methods for creating compounds with potential biological activities (Palkar et al., 2017)[https://consensus.app/papers/design-synthesis-qsar-studies-2amino-benzodthiazolyl-palkar/d43676e59a7e56b68879516448534788/?utm_source=chatgpt]. These processes typically involve the use of various spectroscopic techniques for structure confirmation, including NMR, IR, and mass spectrometry.
Antimicrobial and Anticancer Activities
Many studies focus on evaluating the biological activities of synthesized compounds, particularly their antimicrobial and anticancer properties. For example, compounds derived from benzimidazole and oxazepine have been assessed for their potential antibacterial and anticancer activities (Kuntala et al., 2015)[https://consensus.app/papers/novel-hybrids-synthesis-evaluation-anticancer-agents-kuntala/bd5e9670c5025d22af064817c97da59c/?utm_source=chatgpt]. These studies often involve in vitro assays to determine the efficacy of compounds against various bacterial strains and cancer cell lines, aiming to identify new therapeutic agents.
Pharmacological Applications
The pharmacological potential of novel compounds is another key area of interest, with research exploring their use as anti-inflammatory, analgesic, and COX-inhibitor agents (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt]. These studies are crucial for the development of new drugs that could offer improved efficacy or reduced side effects compared to existing treatments.
Advanced Materials and Nanotechnology
Compounds with unique chemical structures are also investigated for their potential applications in materials science and nanotechnology. For instance, the development of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides represents an innovative approach to enhancing the efficiency and environmental safety of crop protection methods (Campos et al., 2015)[https://consensus.app/papers/polymeric-solid-lipid-nanoparticles-sustained-release-campos/1e7bba6057f55f22a1b1df22946a5396/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the modulation.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties. These properties can significantly impact the bioavailability of the compound, influencing its overall effectiveness.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis optimization, exploration of its reactivity, and investigation of its biological activity. Such studies could provide valuable information for potential applications in fields such as medicinal chemistry .
Propiedades
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(2)10-24-15-9-13(6-7-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXLKRBFCBVJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)


![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
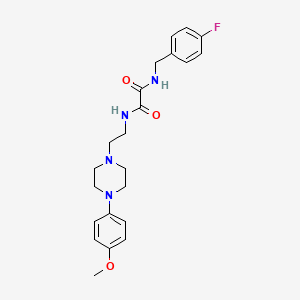

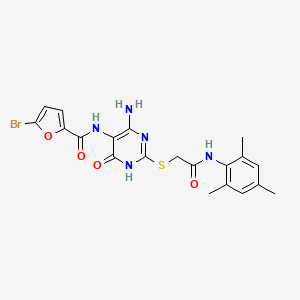
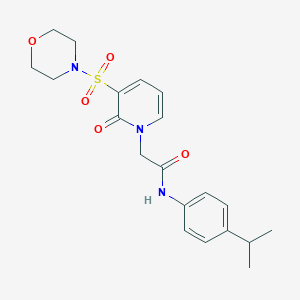
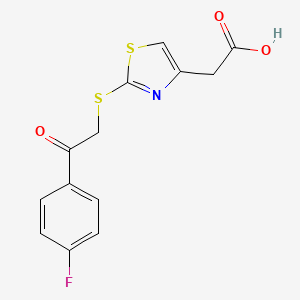
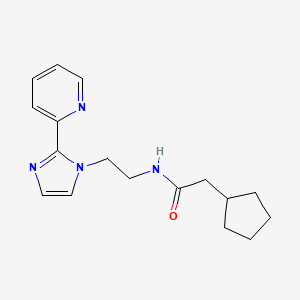
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
